molecular formula C19H19N3O2 B2810756 2-(3-Isopropoxyphenyl)quinoline-4-carbohydrazide CAS No. 524733-45-7

2-(3-Isopropoxyphenyl)quinoline-4-carbohydrazide

Cat. No.: B2810756
CAS No.: 524733-45-7
M. Wt: 321.38
InChI Key: INOWYEXYBRZBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Isopropoxyphenyl)quinoline-4-carbohydrazide (CAS: 524733-45-7; MFCD02608591) is a quinoline-based carbohydrazide derivative characterized by a quinoline core substituted at position 2 with a 3-isopropoxyphenyl group and at position 4 with a carbohydrazide moiety. This compound is synthesized via multi-step reactions involving esterification, hydrazide formation, and subsequent functionalization . Its structural features make it a candidate for pharmacological studies, particularly in anticancer and antimicrobial research, due to the bioactivity of quinoline derivatives .

Properties

IUPAC Name

2-(3-propan-2-yloxyphenyl)quinoline-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12(2)24-14-7-5-6-13(10-14)18-11-16(19(23)22-20)15-8-3-4-9-17(15)21-18/h3-12H,20H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOWYEXYBRZBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropoxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of 3-isopropoxyaniline with quinoline-4-carboxylic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropoxyphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted quinoline compounds .

Scientific Research Applications

2-(3-Isopropoxyphenyl)quinoline-4-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological processes and interactions at the molecular level.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(3-Isopropoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Substituent Orientation

2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide (CAS: 438228-91-2)
  • Key Differences: The isopropoxy group is para-substituted (position 4) on the phenyl ring instead of meta (position 3). Impact: Para substitution may enhance steric accessibility for target binding compared to the meta isomer.
2-(2-Isopropoxyphenyl)quinoline-4-carbohydrazide (CAS: 956576-43-5)
  • Key Differences: Ortho-substituted isopropoxy group introduces steric hindrance near the quinoline core.

Substituent Type: Halogen vs. Alkoxy Groups

2-(4-Chlorophenyl)quinoline-4-carbohydrazide (CAS: 884837-13-2)
  • Key Differences :
    • Chlorine atom replaces the isopropoxy group.
    • Impact :
  • Bioactivity : Chlorophenyl derivatives are associated with enhanced antiproliferative activity in cancer cell lines (e.g., IC₅₀ values of 6.35–5.51 µg/mL in some analogs) .
    • Physical Properties : Lower molecular weight (297.75 g/mol) compared to the isopropoxy analog (305.38 g/mol) may improve aqueous solubility .
2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide (CAS: 51842-78-5)
  • Key Differences :
    • Ethoxy group (smaller alkoxy substituent) instead of isopropoxy.
    • Impact :
  • Synthesis : Ethoxy derivatives may exhibit higher yields due to reduced steric effects during esterification (e.g., 80–88% yields reported for similar compounds) .

Hybrid Derivatives: Functional Group Additions

N’-(Chloroacetyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide
  • Key Differences :
    • Addition of a chloroacetyl group to the carbohydrazide moiety.
    • Impact :
  • Enhanced reactivity for further derivatization (e.g., forming thiadiazoles or triazoles) .
  • Potential for improved antimicrobial activity due to the chloroacetyl group’s electrophilic nature .
Quinoline-Chalcone Hybrids (e.g., Compound 9n in )
  • Key Differences :
    • Incorporation of allylidene and methoxyphenyl groups.
    • Impact :
  • Extended conjugation improves π-π stacking with biological targets.
  • Demonstrated cytotoxicity (e.g., 31% yield, 260–262°C melting point) but lower thermal stability compared to simpler carbohydrazides .

Physicochemical and Pharmacokinetic Properties

Property 2-(3-Isopropoxyphenyl)quinoline-4-carbohydrazide 2-(4-Chlorophenyl) Analog 2-(4-Ethoxyphenyl) Analog
Molecular Weight (g/mol) 305.38 297.75 307.35
Melting Point (°C) Not reported 260–262 (hybrids) 200–202 (hybrids)
LogP (Predicted) ~3.5 (higher lipophilicity) ~3.0 ~2.8
Synthetic Yield ~95% purity 30–35% (hybrids) 80–88% (esters)

Biological Activity

2-(3-Isopropoxyphenyl)quinoline-4-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies based on existing literature.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H18_{18}N2_{2}O2_{2}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes.

Target Identification

Research indicates that this compound may inhibit specific enzymes or receptors, leading to alterations in cellular pathways. Notably, it has been suggested that it interacts with the QcrB subunit of the menaquinol cytochrome c oxidoreductase, which plays a crucial role in the electron transport chain. This interaction could disrupt normal respiratory functions within cells, potentially leading to cell death.

Biological Activity

Anticancer Properties : Preliminary studies suggest that this compound exhibits significant anticancer activity. Dose-response analyses have shown that it can inhibit the growth of various cancer cell lines, including renal cancer and leukemia cells. The mechanism involves inducing DNA damage and promoting cell cycle arrest, as evidenced by increased levels of phosphorylated H2AX in treated cells .

Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Various studies suggest that quinoline derivatives possess broad-spectrum antimicrobial activity, which may extend to this compound due to structural similarities with other effective compounds .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by modifications to its chemical structure. The presence of the isopropoxy group on the phenyl ring is hypothesized to enhance lipophilicity and improve cellular uptake, thereby increasing its biological potency.

Structural Feature Impact on Activity
Isopropoxy groupIncreases lipophilicity and cellular uptake
Quinoline coreEssential for anticancer and antimicrobial activity
Carbohydrazide moietyPotentially enhances interaction with biological targets

Case Studies

  • Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of renal cancer cells (Caki-1). Flow cytometry analysis revealed that the compound induced G0/G1 phase arrest in these cells, correlating with increased apoptosis markers .
  • Mechanistic Insights : Another investigation focused on the compound's effect on the QcrB enzyme, revealing that it could effectively inhibit this target, leading to disrupted cellular respiration in Mycobacterium tuberculosis models. This suggests potential applications in treating bacterial infections alongside its anticancer properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.